PEG1 Spacer Length: Atom-Count Differentiation Against PEG2 and Non-PEGylated Analogs
Thalidomide-propargyl-O-PEG1-OH features a linker spanning 6 atoms from the phenyl ring to the terminal hydroxyl oxygen (C≡C-C-O-C-C-O), compared to 9 atoms for Thalidomide-O-PEG2-propargyl (O-C-C-O-C-C-O-C-C≡CH) and 3 atoms for Thalidomide-propargyl (C≡C-C-O) [1]. This 3-atom difference relative to each extreme provides a distinct spacer length that can critically influence ternary complex geometry and degradation efficiency in PROTAC design [1].
| Evidence Dimension | Linker atom count (phenyl to terminal functional group) |
|---|---|
| Target Compound Data | 6 atoms |
| Comparator Or Baseline | Thalidomide-O-PEG2-propargyl: 9 atoms; Thalidomide-propargyl: 3 atoms |
| Quantified Difference | 3 atoms shorter than PEG2 analog; 3 atoms longer than non-PEGylated analog |
| Conditions | Structural analysis from SMILES notation; molecular formula C₁₈H₁₆N₂O₆ (target, 356.3 g/mol) vs. C₂₀H₂₀N₂O₇ (PEG2, 400.38 g/mol) vs. C₁₆H₁₂N₂O₅ (non-PEG, 312.28 g/mol) |
Why This Matters
PROTAC linker length is a first-order determinant of ternary complex formation; a 3-atom shift can move the degrader from an active degradation window to an inactive one, making the PEG1 spacer a non-substitutable design element for specific protein targets.
- [1] Chemsrc. Thalidomide-propargyl-O-PEG1-OH. CAS 2416133-05-4. SMILES: O=C1CCC(N2C(=O)c3cccc(C#CCOCCO)c3C2=O)C(=O)N1. Molecular Formula C₁₈H₁₆N₂O₆, MW 356.3. View Source
